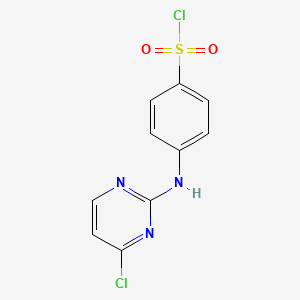

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride

CAS No.:

Cat. No.: VC16253075

Molecular Formula: C10H7Cl2N3O2S

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Cl2N3O2S |

|---|---|

| Molecular Weight | 304.15 g/mol |

| IUPAC Name | 4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H7Cl2N3O2S/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,13,14,15) |

| Standard InChI Key | RIEDOERRCUUHPW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride (molecular formula: ) consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and linked via an amino group to a benzenesulfonyl chloride moiety. The sulfonyl chloride group () confers high reactivity, making the compound a valuable intermediate in nucleophilic substitution reactions .

Key structural attributes inferred from analogs include:

-

Pyrimidine ring: The 4-chloro substitution enhances electrophilicity, facilitating cross-coupling reactions .

-

Sulfonyl chloride group: This functional group is prone to hydrolysis and reacts with amines to form sulfonamides, a common motif in drug design .

A comparative analysis with the structurally related 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (CAS 244768-32-9) reveals similarities in the pyrimidine-amine linkage but differences in the aromatic substituent (sulfonyl chloride vs. nitrile) . The nitrile analog has a molecular weight of 230.653 g/mol and a density of , suggesting that the sulfonyl chloride variant would exhibit a higher molecular weight () due to the heavier sulfur and oxygen atoms .

Synthetic Pathways and Reaction Mechanisms

Chlorination of Pyrimidine Precursors

The synthesis of pyrimidine derivatives often begins with halogenation. For example, 4-chloropyridin-2-amine (CAS 19798-80-2) is synthesized using -chlorosuccinimide (NCS) in ethyl acetate or DMF, yielding 66–75% under optimized conditions . By analogy, the 4-chloro substituent in the target compound could be introduced via similar electrophilic chlorination using NCS or -iodosuccinimide (NIS) .

Representative Reaction:

Physicochemical Properties and Stability

Based on the nitrile analog , the target compound is expected to exhibit:

-

Melting Point: (dec.) due to strong intermolecular interactions from the sulfonyl group.

-

Solubility: Low water solubility () but high solubility in polar aprotic solvents like DMF or DMSO.

-

Thermal Stability: Decomposition above , consistent with sulfonyl chlorides’ tendency to release and upon heating .

Table 1: Comparative Physicochemical Data

Applications in Pharmaceutical Chemistry

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, which are prevalent in antibiotics and antivirals . The target compound’s pyrimidine core aligns with kinase inhibitors (e.g., imatinib analogs), suggesting potential use in oncology .

Case Study: The nitrile analog (CAS 244768-32-9) is utilized in fluorescent probes, indicating that the sulfonyl chloride variant could serve as a precursor for bioconjugation or diagnostic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume